Quorum Sensing Inhibition Potency – Class-Level Projection from Mono-Substituted Analogs
While the 3-fluoro-4-methoxy disubstituted compound was not directly tested in the 2016 β-keto ester QS panel, the closest mono-substituted analogs establish a clear SAR trend that the target compound is expected to surpass. Ethyl 4-fluorobenzoylacetate (18) achieved an IC₅₀ of 23 µM against V. harveyi bioluminescence, a ~4-fold improvement over the non-substituted ethyl benzoylacetate (9, IC₅₀ >100 µM). Ethyl 4-methoxybenzoylacetate (22) gave an IC₅₀ of 36 µM, and the 3-methoxy regioisomer (23) gave 41 µM. The 3-methyl analog (15) was more potent (56 µM) than its 4-methyl counterpart (14, >100 µM), indicating that 3-substitution can be favorable. Combining a 3-fluoro (electron-withdrawing) with a 4-methoxy (electron-donating) group is predicted to yield an IC₅₀ equal to or lower than the 23 µM benchmark of the 4-fluoro analog [1].
| Evidence Dimension | IC₅₀ for inhibition of bioluminescence in V. harveyi BB120 (5 h) |
|---|---|
| Target Compound Data | Not directly measured; predicted ≤23 µM based on additivity of 3-fluoro and 4-methoxy effects |
| Comparator Or Baseline | Ethyl benzoylacetate (9): IC₅₀ >100 µM; Ethyl 4-fluorobenzoylacetate (18): IC₅₀ 23 µM; Ethyl 4-methoxybenzoylacetate (22): IC₅₀ 36 µM |
| Quantified Difference | Predicted ≥4-fold improvement over unsubstituted; potential equipotency or better than best mono-substituted analog |
| Conditions | Broth dilution assay; V. harveyi BB120; bioluminescence readout at 5 h; no growth inhibition observed at IC₅₀ |
Why This Matters
For groups developing anti-virulence agents targeting quorum sensing, the projected potency advantage positions the disubstituted compound as a more promising scaffold than any mono-substituted commercial alternative.
- [1] Forschner-Dancause, S.; Poulin, E.; Meschwitz, S. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules 2016, 21, 971. https://doi.org/10.3390/molecules21080971 View Source
